

# comparing the corrosion inhibition efficiency of benzoxazole and benzothiazole derivatives

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## Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzoxazole

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## An Objective Comparison of Corrosion Inhibition Efficiencies: Benzoxazole vs. Benzothiazole Derivatives

This guide provides a detailed comparison of the corrosion inhibition performance of benzoxazole and benzothiazole derivatives, two prominent classes of heterocyclic organic compounds used to protect metals in corrosive environments. The inherent properties of these molecules, particularly the presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic  $\pi$ -systems, allow them to effectively adsorb onto metal surfaces and mitigate corrosion. This analysis is supported by quantitative data from various experimental studies and is intended for researchers and scientists in the fields of materials science and chemical engineering.

## Mechanism of Corrosion Inhibition

The primary mechanism by which both benzoxazole and benzothiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.<sup>[1]</sup> This adsorption process can occur through:

- Chemisorption: Involving the sharing of lone pair electrons of heteroatoms (N, S, O) or  $\pi$ -electrons from the aromatic rings with the vacant d-orbitals of the metal atoms.
- Physisorption: Involving electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

Quantum chemical studies, often employing Density Functional Theory (DFT), have shown that the energy of the Highest Occupied Molecular Orbital ( $E_{\text{HOMO}}$ ) and the Lowest Unoccupied Molecular Orbital ( $E_{\text{LUMO}}$ ) are crucial in determining the inhibition efficiency.[2][3][4] A high  $E_{\text{HOMO}}$  value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low  $E_{\text{LUMO}}$  value suggests a higher capacity to accept electrons from the metal (back-donation).[5] This dual interaction strengthens the adsorption bond, leading to enhanced inhibition. These compounds act by blocking the active sites on the metal, thereby suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.[6][7]

## Data Presentation: Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency (IE%) of various benzoxazole and benzothiazole derivatives on different metals in acidic media, as determined by key electrochemical and gravimetric methods.

Table 1: Corrosion Inhibition Efficiency of Benzoxazole Derivatives

Inhibitor Name	Metal	Corrosive Medium	Technique	Concentration	Inhibition Efficiency (%)	Reference
2-(benzo[d]oxazol-2-yl)phenol (BOP)	N80 Steel	1 M HCl	EIS & PDP	1 mM	< 92.9 (Order: BOP < BOPO < QBO)	[8][9][10]
6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO)	N80 Steel	1 M HCl	EIS & PDP	1 mM	92.9 (Order: BOP < BOPO < QBO)	[8][9][10]
2-(quinolin-2-yl)benzo[d]oxazole (QBO)	N80 Steel	1 M HCl	EIS & PDP	1 mM	95.8 (Order: BOP < BOPO < QBO)	[8][9][10]

Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives

Inhibitor Name	Metal	Corrosive Medium	Technique	Concentration	Inhibition Efficiency (%)	Reference
(Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT)	Mild Steel	15% HCl	Weight Loss	150 ppm	95.8	<a href="#">[11]</a> <a href="#">[12]</a>
(Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT)	Mild Steel	15% HCl	Weight Loss	150 ppm	97.5	<a href="#">[11]</a> <a href="#">[12]</a>
Benzo[d]thiazol-2-amine (4-BAT)	AISI 1035 Steel	1 M HCl	EIS, PDP, WL	Not Specified	Most effective of three tested derivatives	
2-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl	Carbon Steel	2 M HCl	EIS, PDP, WL	Not Specified	93.1	<a href="#">[13]</a>

)  
acrylamide  
(BTMA-2)

2-mercaptobenzothiazole (2-MBT)	Galvanised Steel	NaCl Solution	EIS & PDP	1 mM	Enhanced mitigation at higher concentrations	<a href="#">[14]</a>
2-aminobenzothiazole (2-ABT)	Galvanised Steel	NaCl Solution	EIS & PDP	1 mM	Enhanced mitigation at higher concentrations	<a href="#">[14]</a>

## Experimental Protocols

The data presented above were obtained using standardized corrosion testing methodologies. Below are detailed overviews of these key experimental protocols.

### Weight Loss Method

This gravimetric technique provides a direct measure of metal loss over time.[\[15\]](#)[\[16\]](#)

- Specimen Preparation: Metal coupons of known dimensions and composition are cleaned, polished, dried, and weighed accurately.[\[17\]](#)[\[18\]](#)
- Immersion: The weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 6 to 72 hours) and at a controlled temperature.[\[19\]](#)[\[20\]](#)
- Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
- Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

- $IE\% = [(W_{\text{blank}} - W_{\text{inhibitor}}) / W_{\text{blank}}] * 100$
- Where  $W_{\text{blank}}$  is the weight loss in the absence of the inhibitor and  $W_{\text{inhibitor}}$  is the weight loss in its presence.[\[20\]](#)

## Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique used to determine the corrosion current density ( $i_{\text{corr}}$ ) and corrosion potential ( $E_{\text{corr}}$ ).[\[21\]](#)[\[22\]](#)

- **Electrochemical Cell:** A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[\[22\]](#)[\[23\]](#)
- **Procedure:** After allowing the open circuit potential (OCP) to stabilize, the potential of the working electrode is scanned in both anodic and cathodic directions from  $E_{\text{corr}}$  at a slow, constant rate (e.g., 0.6 V/h or 1 mV/s).[\[24\]](#)
- **Data Analysis:** The resulting current is plotted against the potential (Tafel plot). The corrosion current density ( $i_{\text{corr}}$ ) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.[\[24\]](#)[\[25\]](#)
- **Calculation:** The inhibition efficiency is calculated as:
  - $IE\% = [(i_{\text{corr\_blank}} - i_{\text{corr\_inhibitor}}) / i_{\text{corr\_blank}}] * 100$
  - Where  $i_{\text{corr\_blank}}$  and  $i_{\text{corr\_inhibitor}}$  are the corrosion current densities without and with the inhibitor, respectively.[\[7\]](#)

## Electrochemical Impedance Spectroscopy (EIS)

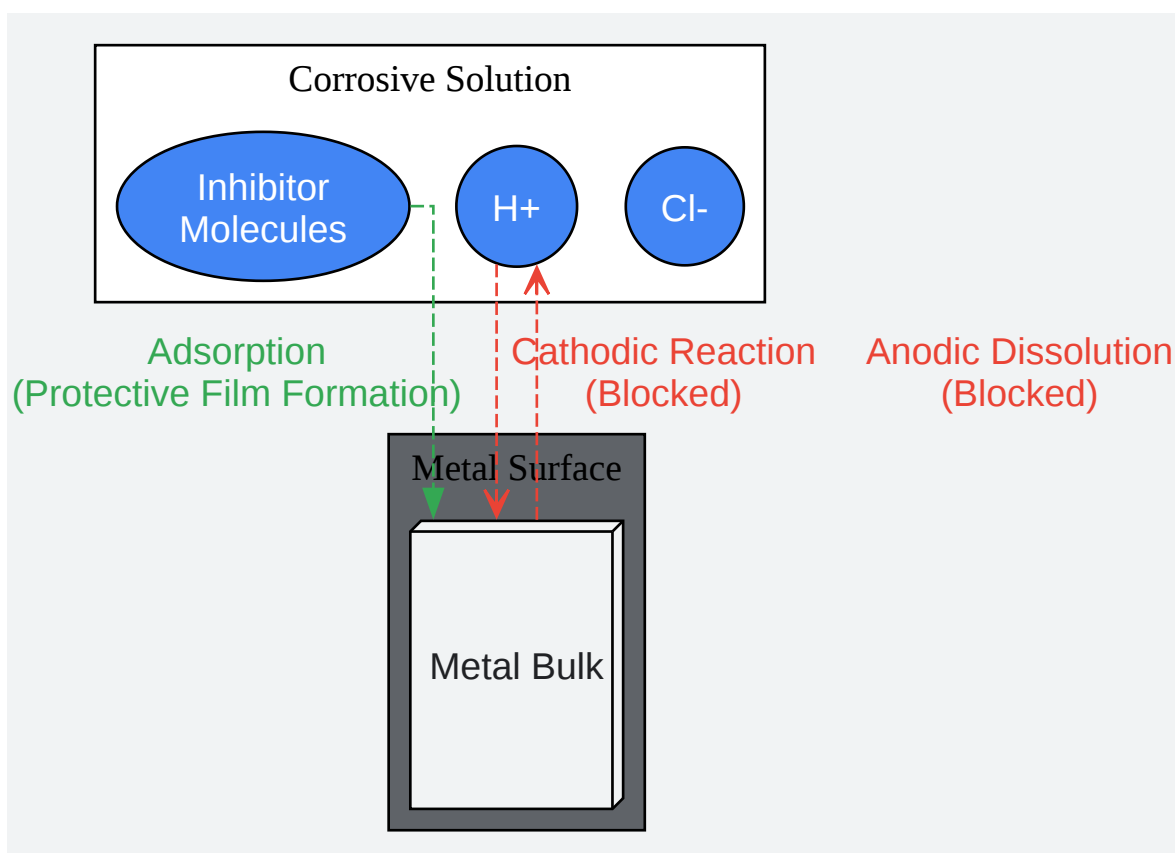
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the corrosion mechanism.[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Setup:** The same three-electrode cell as in PDP is used.

- Procedure: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[23][29]
- Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance ( $R_{ct}$ ).[6][29] A larger  $R_{ct}$  value indicates greater resistance to corrosion.
- Calculation: The inhibition efficiency is calculated from the  $R_{ct}$  values:
  - $IE\% = [(R_{ct\_inhibitor} - R_{ct\_blank}) / R_{ct\_inhibitor}] * 100$
  - Where  $R_{ct\_inhibitor}$  and  $R_{ct\_blank}$  are the charge transfer resistances with and without the inhibitor, respectively.[29]

## Visualizations

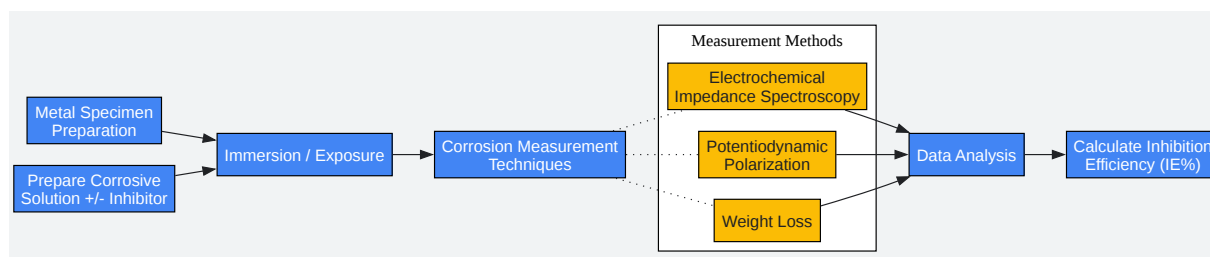
### Corrosion Inhibition Mechanism



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Caption: General mechanism of corrosion inhibition by adsorption.

## Experimental Workflow for Inhibitor Evaluation



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Caption: Workflow for evaluating corrosion inhibitor performance.

## Conclusion

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly steel, in acidic environments.[6] The data indicates that inhibition efficiencies frequently exceed 90%. The specific performance is highly dependent on the molecular structure of the derivative, including the nature and position of substituent groups, which influence the electron density at the heteroatoms and the overall planarity of the molecule. Benzothiazole derivatives, containing both nitrogen and sulfur, often exhibit excellent inhibition due to the strong affinity of sulfur for metal surfaces.[12] However, highly efficient benzoxazole derivatives have also been synthesized.[9] Ultimately, the choice between these two classes of inhibitors will depend on the specific application, the metal to be protected, the nature of the corrosive environment, and economic considerations.

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